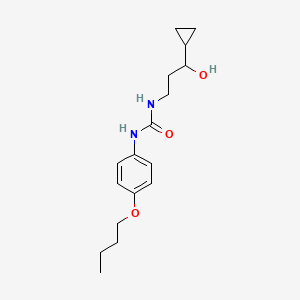![molecular formula C13H13FN8 B2976908 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine CAS No. 2415539-97-6](/img/structure/B2976908.png)
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazolo[3,4-d]pyrimidine derivative, and its synthesis method involves the use of several reagents and catalysts.
Mechanism of Action
The mechanism of action of 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is not fully understood. However, it has been suggested that this compound may exert its anti-cancer and anti-inflammatory effects by inhibiting various signaling pathways involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have low toxicity in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. Additionally, this compound has low toxicity in vitro, which makes it a safer alternative to other compounds with similar potential applications. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine. One potential direction is to further investigate its potential as an anti-cancer and anti-inflammatory agent in vivo. Additionally, this compound could be modified to improve its solubility in water and increase its effectiveness as a therapeutic agent. Finally, this compound could be studied for its potential applications in other scientific fields, such as neuroscience and microbiology.
Synthesis Methods
The synthesis of 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine involves the reaction of 5-fluoropyrimidine-2-amine with 1-bromo-4-(4-methylpiperazin-1-yl)butane in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with 3,4-diaminopyrazole in the presence of sodium acetate and acetic acid to yield the final product.
Scientific Research Applications
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine has potential applications in various scientific research fields. It has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
properties
IUPAC Name |
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN8/c14-9-5-15-13(16-6-9)22-3-1-21(2-4-22)12-10-7-19-20-11(10)17-8-18-12/h5-8H,1-4H2,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNVHKGMQFQOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=NN3)C4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

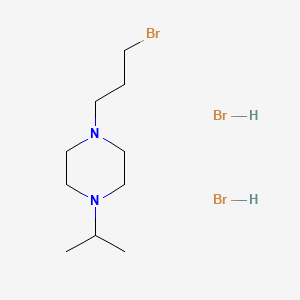
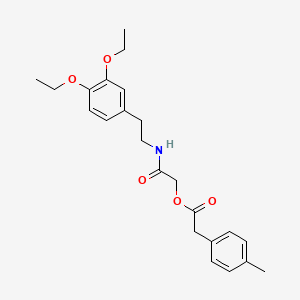
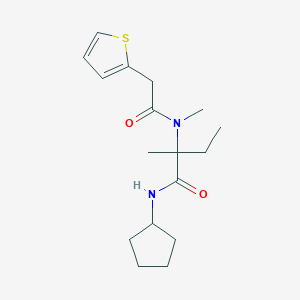
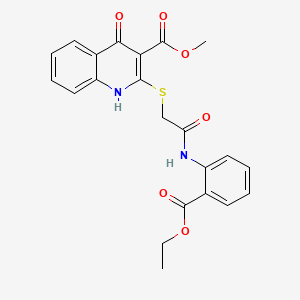
![4-[2-(Methylamino)ethyl]benzonitrile hydrochloride](/img/structure/B2976831.png)

![N-(4-chlorophenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2976833.png)
![1-[3-(3-Methoxypropyl)-2-oxoquinazolin-4-yl]-3-(4-methylphenyl)urea](/img/structure/B2976835.png)
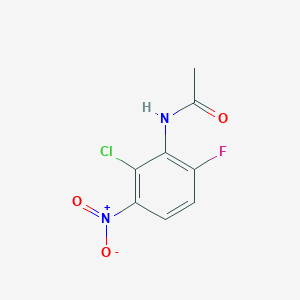
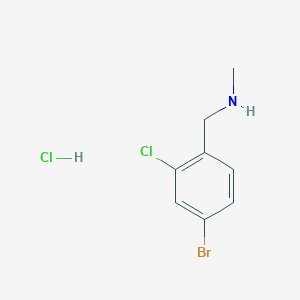
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-difluorobenzamide](/img/structure/B2976843.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(5,6-dimethyl-1-benzofuran-3-yl)acetate](/img/structure/B2976847.png)
